
Propyl Octanoate: A Comprehensive Technical
Guide for Flavor Science Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Propyl octanoate

Cat. No.: B1197341 Get Quote

An in-depth exploration of the synthesis, sensory analysis, and regulatory landscape of propyl
octanoate as a key flavoring agent.

Propyl octanoate, a straight-chain fatty acid ester, is a significant contributor to the desirable

fruity and floral aromas in a variety of food and beverage products. Its characteristic scent,

often described as waxy, fruity, and reminiscent of apricot and pear, makes it a valuable tool in

the flavorist's palette. This technical guide provides a comprehensive overview of the

foundational research on propyl octanoate, intended for researchers, scientists, and drug

development professionals. The following sections delve into its chemical properties, synthesis

methodologies, analytical techniques, sensory evaluation, mechanism of flavor perception, and

the regulatory framework governing its use.

Physicochemical Properties of Propyl Octanoate
Propyl octanoate, also known as propyl caprylate, is a colorless liquid with the molecular

formula C₁₁H₂₂O₂. A summary of its key physicochemical properties is presented in Table 1.
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Property Value References

Molecular Weight 186.29 g/mol [1]

Boiling Point 225-226 °C [2]

Melting Point -46.2 °C

Density 0.861 - 0.867 g/cm³ at 25 °C [2]

Refractive Index 1.418 - 1.424 at 20 °C

Solubility Insoluble in water [3]

LogP 4.35

Odor Profile
Fruity, waxy, apricot, pear, with

fatty and winey nuances.
[2]

Synthesis of Propyl Octanoate
The production of propyl octanoate for flavor applications is primarily achieved through two

key methods: chemical synthesis via Fischer esterification and biotechnological synthesis using

enzymes.

Fischer Esterification
The most common method for synthesizing propyl octanoate is the Fischer esterification of

octanoic acid with propanol, catalyzed by a strong acid such as sulfuric acid.[4] This reversible

reaction is driven to completion by removing the water formed during the process, often

through azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: Fischer Esterification of Propyl Octanoate

Reactants:

Octanoic acid (1.0 molar equivalent)

Propan-1-ol (1.5 to 2.0 molar equivalents)

Concentrated Sulfuric Acid (catalytic amount, e.g., 1-2% of the weight of octanoic acid)
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Toluene (as an azeotropic solvent)

Apparatus:

Round-bottom flask

Dean-Stark apparatus

Reflux condenser

Heating mantle

Separatory funnel

Procedure:

Combine octanoic acid, propan-1-ol, and toluene in the round-bottom flask.

Carefully add the concentrated sulfuric acid to the mixture.

Assemble the Dean-Stark apparatus and reflux condenser.

Heat the mixture to reflux. The water produced during the reaction will be collected in the

Dean-Stark trap as an azeotrope with toluene.

Continue the reaction until no more water is collected, indicating the reaction is complete.

Cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated

sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

Dry the organic layer over anhydrous sodium sulfate.

Remove the toluene by distillation.

Purify the crude propyl octanoate by vacuum distillation to obtain the final product.[2]
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Caption: Mechanism of Fischer Esterification for Propyl Octanoate Synthesis.

Enzymatic Synthesis
Enzymatic synthesis offers a greener alternative to chemical methods, often proceeding under

milder conditions with higher specificity. Lipases are commonly employed to catalyze the

esterification of octanoic acid and propanol.

Experimental Protocol: Enzymatic Synthesis of Propyl Octanoate

Reactants:

Octanoic acid (1.0 molar equivalent)

Propan-1-ol (1.0 to 1.5 molar equivalents)

Immobilized Lipase (e.g., from Candida antarctica)

Organic solvent (e.g., hexane, optional)

Apparatus:

Shaking incubator or stirred-tank reactor

Filtration system

Procedure:
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Combine octanoic acid and propan-1-ol in the reactor. A solvent may be added to reduce

viscosity.

Add the immobilized lipase to the mixture.

Incubate the reaction at a controlled temperature (typically 30-60 °C) with agitation.

Monitor the progress of the reaction by taking samples and analyzing them using gas

chromatography.

Once the desired conversion is reached, stop the reaction and separate the immobilized

enzyme by filtration. The enzyme can often be reused.

The product mixture can be purified by vacuum distillation to remove unreacted starting

materials and any solvent used.[5]

Instrumental Analysis: Gas Chromatography-Mass
Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is the primary analytical technique for the

identification and quantification of volatile flavor compounds like propyl octanoate in complex

food matrices.

Experimental Protocol: GC-MS Analysis of Propyl Octanoate in a Beverage Matrix

Sample Preparation (Liquid-Liquid Extraction):

Degas carbonated beverages if necessary.

To 10 mL of the beverage sample, add a suitable internal standard (e.g., a known

concentration of a different ester not present in the sample).

Add 2 mL of a suitable extraction solvent (e.g., dichloromethane or a mixture of hexane

and diethyl ether).

Vortex the mixture for 1-2 minutes.
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Centrifuge to separate the organic and aqueous layers.

Carefully remove the organic layer and dry it over anhydrous sodium sulfate.

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Parameters:

Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25

µm film thickness) is suitable.[6]

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp at 5 °C/min to 150 °C.

Ramp at 10 °C/min to 250 °C, hold for 5 minutes.[6]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer:

Ionization Mode: Electron Impact (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-350.

The identification of propyl octanoate is confirmed by comparing its retention time and mass

spectrum with that of a pure standard. Quantification is achieved by creating a calibration curve

using the internal standard method.
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Caption: A typical workflow for the GC-MS analysis of propyl octanoate.
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Sensory Evaluation
Sensory analysis is crucial for understanding the flavor contribution of propyl octanoate and

determining its optimal usage levels. Various sensory testing methods can be employed.

Experimental Protocol: Sensory Panel Evaluation of Propyl Octanoate

Panelist Selection and Training:

Select panelists based on their ability to detect and describe basic tastes and aromas.

Train panelists to recognize and rate the intensity of the characteristic aroma attributes of

propyl octanoate (fruity, waxy, apricot, pear).

Sample Preparation:

Prepare a series of solutions of propyl octanoate in a neutral base (e.g., water with a

small amount of ethanol to aid solubility, or a deodorized food matrix like a sugar solution

or a light vegetable oil).

Concentrations should span the sub-threshold to supra-threshold range to determine the

detection and recognition thresholds.

Testing Methods:

Triangle Test: To determine if a perceptible difference exists between two samples (e.g., a

control and a sample with added propyl octanoate). Panelists are presented with three

samples, two of which are identical, and are asked to identify the odd one out.[7]

Descriptive Analysis: A trained panel identifies and quantifies the sensory attributes of a

product containing propyl octanoate. This provides a detailed flavor profile.[7]

Hedonic Testing: Untrained consumers rate their liking of products with and without propyl
octanoate to assess consumer acceptance.

Testing Environment:
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Conduct sensory evaluations in a controlled environment with neutral lighting, and free

from distracting odors and noise.

Provide panelists with water and unsalted crackers for palate cleansing between samples.

[8]

Mechanism of Flavor Perception: Olfactory
Signaling Pathway
The perception of propyl octanoate's aroma is initiated by its interaction with olfactory

receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-

protein coupled receptors (GPCRs).

The binding of an odorant molecule like propyl octanoate to its specific OR triggers a

conformational change in the receptor, activating an associated G-protein (Gαolf). This

activation initiates a signaling cascade:

G-protein Activation: The activated Gαolf subunit dissociates and activates adenylyl cyclase.

Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic

AMP (cAMP).

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening

of cyclic nucleotide-gated (CNG) ion channels.

Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the open channels

depolarizes the olfactory receptor neuron.

Action Potential Generation: If the depolarization reaches the threshold, an action potential is

generated and transmitted along the olfactory nerve to the olfactory bulb in the brain, where

the signal is further processed, leading to the perception of the aroma.[6][7]

While the specific olfactory receptor(s) that bind to propyl octanoate have not been definitively

identified, it is known that fruity esters are generally detected by a range of ORs. The process

of identifying the specific receptor for a particular ligand is known as deorphanization.[9][10]
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Caption: The olfactory signaling pathway for the perception of propyl octanoate.
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Safety and Regulatory Status
The safety of flavoring substances is a critical consideration for their use in food products. In

the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel

plays a key role in the safety evaluation of flavor ingredients through its Generally Recognized

as Safe (GRAS) program.

A substance can be determined to be GRAS based on a history of safe use in food prior to

1958 or through scientific procedures. For new flavoring ingredients, a comprehensive safety

assessment is required.[11][12]

FEMA GRAS Evaluation Workflow

The FEMA GRAS evaluation process for a new flavoring ingredient typically involves the

following steps:

Submission of a Dossier: A manufacturer submits a detailed dossier to the FEMA Expert

Panel containing information on the substance's identity, specifications, method of

manufacture, intended use levels in various food categories, and estimated daily intake.

Safety and Toxicity Data Review: The Expert Panel reviews all available toxicological data,

including studies on metabolism, genotoxicity, and repeated-dose toxicity.

Exposure Assessment: The panel assesses the probable consumer exposure to the flavoring

ingredient based on the intended use levels.

Expert Panel Deliberation: The independent experts on the panel evaluate all the submitted

data and determine if there is a reasonable certainty of no harm under the conditions of

intended use.

GRAS Determination and Publication: If the panel concludes that the substance is GRAS,

this determination is published in the scientific literature, and the substance is added to the

FEMA GRAS list.[11][13]

Propyl octanoate is listed as a FEMA GRAS substance (FEMA No. 2963) and is approved for

use as a flavoring agent in food.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.femaflavor.org/fema-gras-status-flavors-%E2%80%93-focus-biotechnology-and-other-new-methods-production
https://foreverest.net/news-list/fema-gras-and-u-s-regulatory-authority-u-s-flavor-and-food-labeling-implications
https://www.femaflavor.org/fema-gras-status-flavors-%E2%80%93-focus-biotechnology-and-other-new-methods-production
https://www.femaflavor.org/sites/default/files/2022-04/GRAS30.pdf
https://www.benchchem.com/product/b1197341?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Submission of
Dossier to FEMA

Review of Identity,
Manufacturing, and

Specifications

Exposure Assessment

Toxicology Data
Review

Expert Panel
Deliberation

GRAS Determination

Publication of
GRAS Status

Yes

Not Determined
as GRAS

No

Click to download full resolution via product page

Caption: A simplified workflow of the FEMA GRAS evaluation process.

This technical guide provides a foundational understanding of propyl octanoate as a flavoring

agent. For professionals in flavor science and related fields, a thorough grasp of its synthesis,

analysis, sensory characteristics, and regulatory status is essential for its effective and safe

application in creating innovative and appealing food and beverage products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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